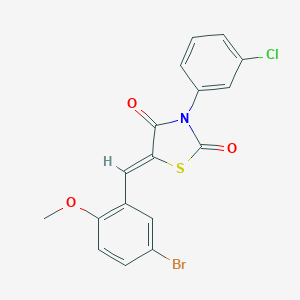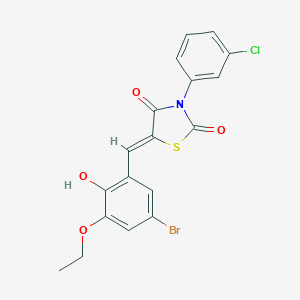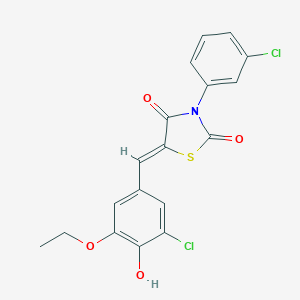![molecular formula C22H16ClNO3S B301266 (5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301266.png)
(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the thiazolidinedione class of molecules, which are known for their anti-inflammatory, anti-diabetic, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. This compound has been investigated for its ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of (5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the activity of certain enzymes involved in cancer growth, such as matrix metalloproteinases (MMPs). In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the activity of specific enzymes involved in inflammation and cancer growth. This makes it a useful tool for investigating the role of these enzymes in disease pathology. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on (5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemopreventive agent for cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in lab experiments.
Synthesemethoden
The synthesis of (5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is a multi-step process that involves the reaction of various reagents. The method involves the condensation of 2-ethoxynaphthalene-1-carbaldehyde with 4-chlorobenzaldehyde in the presence of a base to form the Schiff base, which is then reacted with thiazolidine-2,4-dione to obtain the final product. The yield of this reaction is moderate, and the purity of the product can be improved by using column chromatography.
Eigenschaften
Molekularformel |
C22H16ClNO3S |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
(5Z)-3-(4-chlorophenyl)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H16ClNO3S/c1-2-27-19-12-7-14-5-3-4-6-17(14)18(19)13-20-21(25)24(22(26)28-20)16-10-8-15(23)9-11-16/h3-13H,2H2,1H3/b20-13- |
InChI-Schlüssel |
QYBRGLXTYFOTCG-MOSHPQCFSA-N |
Isomerische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-Chlorophenyl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301186.png)
![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)



![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)
![3-(3-Chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301193.png)

![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)

![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)

![3-(3-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301206.png)